Isogentisin

Description

This compound has been reported in Gentianopsis grandis, Gentianopsis barbata, and other organisms with data available.

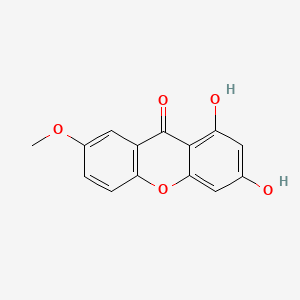

found in plants such as Guttiferae & Gentianaceae.; structure

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxy-7-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-18-8-2-3-11-9(6-8)14(17)13-10(16)4-7(15)5-12(13)19-11/h2-6,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIYCYAHKMJVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197686 | |

| Record name | Isogentisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isogentisin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-64-5 | |

| Record name | Isogentisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isogentisin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isogentisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOGENTISIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPC53Q6QYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isogentisin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 °C | |

| Record name | Isogentisin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Isogentisin in Gentiana verna: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogentisin, a dihydroxy-methoxyxanthone, is a key secondary metabolite found in the genus Gentiana, including Gentiana verna. As a member of the xanthone class of compounds, this compound exhibits a range of pharmacological activities, making its biosynthetic pathway a subject of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of this compound in Gentiana verna, drawing upon established pathways in the Gentianaceae family and specific phytochemical evidence from the target species. The guide details the enzymatic steps, intermediate compounds, and includes representative experimental protocols for the analysis of this pathway. Quantitative data from related Gentiana species are presented to offer a comparative context for future research.

Introduction to this compound and its Significance

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone nucleus.[1] this compound (1,7-dihydroxy-3-methoxyxanthone) is a notable xanthone found in various Gentiana species, which are well-known in traditional medicine.[2][3] The biological activities attributed to xanthones, including this compound, are diverse, with potential applications in several therapeutic areas.[1][4] Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of plants or microorganisms to enhance its production for pharmaceutical purposes.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in the Gentianaceae family, including Gentiana verna, follows the shikimate pathway and is characterized as an L-phenylalanine-independent route.[2][5] The pathway can be broadly divided into three major stages: the formation of the benzophenone scaffold, the oxidative cyclization to the xanthone core, and the subsequent modification to yield this compound.

Formation of the Benzophenone Intermediate

The initial steps of the pathway utilize precursors from primary metabolism to construct a key benzophenone intermediate.

-

Shikimate Pathway: The pathway begins with precursors from glycolysis and the pentose phosphate pathway, which enter the shikimate pathway to produce shikimic acid.

-

Formation of 3-Hydroxybenzoic Acid: Through a series of enzymatic steps that are not yet fully elucidated in Gentiana, shikimic acid is converted to 3-hydroxybenzoic acid. This is a key divergence from the L-phenylalanine-dependent pathway seen in other plant families.[5]

-

Activation of 3-Hydroxybenzoic Acid: The 3-hydroxybenzoic acid is then activated by Coenzyme A (CoA) to form 3-hydroxybenzoyl-CoA.

-

Benzophenone Synthase (BPS) Activity: The enzyme Benzophenone Synthase (BPS) catalyzes the condensation of one molecule of 3-hydroxybenzoyl-CoA with three molecules of malonyl-CoA to form the benzophenone intermediate, 2,3',4,6-tetrahydroxybenzophenone.[6] The presence of benzophenone glucosides has been confirmed in Gentiana verna subsp. pontica, strongly suggesting the activity of this pathway in the species.[7]

Formation of the Xanthone Core

The benzophenone intermediate undergoes an intramolecular oxidative cyclization to form the characteristic tricyclic xanthone structure.

-

Oxidative Cyclization: 2,3',4,6-tetrahydroxybenzophenone is cyclized via a cytochrome P450-dependent monooxygenase-catalyzed reaction. This regioselective oxidative coupling leads to the formation of 1,3,7-trihydroxyxanthone (1,3,7-THX).[5] This molecule serves as a crucial precursor for a variety of xanthones in Gentiana.[5]

Tailoring Steps to this compound

The final step in the biosynthesis of this compound involves a specific modification of the 1,3,7-THX core.

-

O-Methylation: A specific O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group at the C-3 position of 1,3,7-trihydroxyxanthone, yielding this compound (1,7-dihydroxy-3-methoxyxanthone). The corresponding enzyme for this specific step has not yet been isolated and characterized from Gentiana verna.

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound in Gentiana verna, based on the generalized pathway in the Gentianaceae family.

Caption: Proposed biosynthetic pathway of this compound in Gentiana verna.

Quantitative Data

While specific quantitative data on the biosynthesis intermediates in Gentiana verna is not available, the concentration of this compound has been quantified in other Gentiana species. This data provides a valuable reference for researchers.

| Gentiana Species | Plant Part | This compound Content (mg/g DW) | Reference |

| Gentiana asclepiadea | Underground Parts | 0.51 | [8] |

| Gentiana lutea | Leaves | 1.57 - 3.32 | [6][9] |

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthesis pathway in Gentiana verna have not been published. However, the following are representative methodologies adapted from studies on xanthone biosynthesis and analysis in related species.

Extraction and Quantification of this compound (Adapted from HPLC-DAD analysis)[8]

This protocol describes a general method for the extraction and quantification of this compound from plant material.

Experimental Workflow

Caption: General workflow for extraction and quantification of this compound.

Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

-

Extraction:

-

Accurately weigh a specific amount of the powdered plant material (e.g., 0.5 g).

-

Add a defined volume of extraction solvent (e.g., 70% ethanol).

-

Perform ultrasound-assisted extraction for a specified time and temperature (e.g., 30 minutes at 50°C).

-

-

Filtration: Filter the extract through a 0.45 µm membrane filter.

-

HPLC-DAD Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode-array detector (DAD) set to monitor at the maximum absorbance wavelength for this compound (approximately 260 nm).

-

Injection Volume: 10 µL.

-

-

Quantification: Prepare a calibration curve using a certified standard of this compound. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Benzophenone Synthase (BPS) Enzyme Assay (Representative Protocol)[6]

This protocol outlines a general method for assaying the activity of benzophenone synthase from a plant protein extract.

Methodology:

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., Tris-HCl pH 8.0, containing polyvinylpyrrolidone, and reducing agents like dithiothreitol).

-

Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude protein extract.

-

-

Enzyme Assay:

-

The standard assay mixture should contain:

-

Potassium phosphate buffer (pH 7.0).

-

3-hydroxybenzoyl-CoA (starter substrate).

-

[2-¹⁴C]Malonyl-CoA (radioactive extender substrate).

-

Crude protein extract.

-

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 20% acetic acid).

-

-

Product Extraction and Analysis:

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and redissolve the residue in a small volume of a suitable solvent.

-

Analyze the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radioactivity detection.

-

-

Enzyme Activity Calculation: Quantify the amount of radioactive product formed to determine the enzyme activity.

Conclusion and Future Directions

The biosynthesis of this compound in Gentiana verna is proposed to proceed through a well-established pathway in the Gentianaceae family, involving the key enzymes benzophenone synthase and a subsequent cytochrome P450 monooxygenase and O-methyltransferase. While direct enzymatic and genetic evidence from G. verna is currently lacking, phytochemical analysis supports the presence of key intermediates of this pathway.

Future research should focus on the isolation and characterization of the specific enzymes, particularly the O-methyltransferase responsible for the final step in this compound formation, from Gentiana verna. Gene expression studies under different environmental conditions or elicitor treatments could provide insights into the regulation of this pathway. A complete elucidation of the this compound biosynthesis pathway in Gentiana verna will be instrumental for the potential biotechnological production of this pharmacologically important xanthone.

References

- 1. Medicinal, biological and phytochemical properties of Gentiana species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 6. Benzophenone synthase from cultured cells of Centaurium erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Isogentisin as a Competitive Inhibitor of Monoamine Oxidase-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Isogentisin and Monoamine Oxidase-A

This compound is a naturally occurring xanthone found in various plant species. Xanthones are a class of polyphenolic compounds known for their diverse biological activities. Monoamine oxidase-A (MAO-A) is a crucial enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, a mechanism central to the action of many antidepressant medications.

Mechanism of Action of this compound as a MAO-A Inhibitor

Competitive Inhibition

Studies have demonstrated that this compound acts as a competitive inhibitor of MAO-A.[1][2] This mode of inhibition signifies that this compound binds to the active site of the MAO-A enzyme, the same site where the natural substrates bind. By occupying the active site, this compound prevents the substrate from binding and subsequent deamination. This interaction is reversible, and the degree of inhibition is dependent on the relative concentrations of this compound and the substrate.

A key characteristic of competitive inhibition is that the inhibition can be overcome by increasing the substrate concentration. This is because at higher substrate concentrations, the substrate can outcompete the inhibitor for binding to the enzyme's active site.

Molecular Interactions (Hypothesized)

While specific molecular docking studies for this compound with MAO-A are not available in the reviewed literature, the competitive nature of its inhibition suggests direct interaction with the enzyme's active site. The xanthone scaffold of this compound likely forms hydrogen bonds and hydrophobic interactions with key amino acid residues within the MAO-A active site. Further computational modeling would be required to elucidate the precise binding orientation and interacting residues.

Quantitative Data

Despite a thorough review of the available literature, specific quantitative data for the inhibition of MAO-A by this compound, such as IC50 and Ki values, could not be retrieved. The primary study identifying its competitive inhibitory mechanism did not provide these specific values in its abstract.[1][2]

Table 1: Inhibitory Activity of this compound against MAO-A

| Compound | Target | Inhibition Type | IC50 (µM) | Ki (µM) | Selectivity (MAO-A vs. MAO-B) |

| This compound | MAO-A | Competitive | Data not available | Data not available | Almost nonselective |

| This compound 3-O-glucoside | MAO-A | Competitive | Data not available | Data not available | Almost nonselective |

Note: this compound has been reported to be a more potent inhibitor than its 3-O-glucoside derivative.[1][2]

Experimental Protocols

The following is a generalized experimental protocol for determining the MAO-A inhibitory activity of a compound like this compound. This protocol is based on standard methods used in the field.

In Vitro MAO-A Inhibition Assay (Fluorometric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A.

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine (substrate)

-

This compound (test compound)

-

Clorgyline (positive control, a known MAO-A inhibitor)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well microplate reader with fluorescence detection

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of recombinant human MAO-A in phosphate buffer.

-

Prepare a stock solution of kynuramine in an appropriate solvent (e.g., water or DMSO).

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to obtain a range of test concentrations.

-

Prepare a stock solution of clorgyline for use as a positive control.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

MAO-A enzyme solution

-

Varying concentrations of this compound, clorgyline, or vehicle (for control).

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (vehicle-treated) wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of MAO-A activity, by fitting the data to a sigmoidal dose-response curve.

-

Enzyme Kinetics Study (to determine Ki and inhibition type)

To confirm the competitive nature of inhibition and to determine the inhibition constant (Ki), a kinetic study can be performed. This involves measuring the initial reaction rates at various substrate (kynuramine) concentrations in the presence and absence of different fixed concentrations of this compound. The data can then be plotted using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the Ki value.

Visualizations

Signaling Pathway

Caption: Mechanism of MAO-A inhibition by this compound.

Experimental Workflow

References

An In-Depth Technical Guide to the Pharmacological Properties of Isogentisin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogentisin, a naturally occurring xanthone, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its enzyme-inhibiting activities. This document collates available quantitative data, details experimental methodologies for key cited experiments, and visualizes the known mechanism of action.

Introduction

This compound (1,3-dihydroxy-7-methoxyxanthone) is a xanthone compound found in various plant species, notably in the Gentianaceae family. Xanthones are a class of polyphenolic compounds known for their diverse biological activities. This compound's pharmacological profile, particularly its role as a monoamine oxidase (MAO) inhibitor, suggests its potential as a lead compound in the development of new therapeutic agents. This guide aims to provide a detailed technical resource for researchers and professionals in drug development by summarizing the current state of knowledge on this compound's pharmacological properties.

Pharmacological Properties

The primary documented pharmacological activity of this compound is its inhibition of monoamine oxidase. Further research into its potential anticancer, anti-inflammatory, and neuroprotective effects is warranted, given the activities of structurally related xanthones.

Monoamine Oxidase Inhibition

This compound has been identified as a competitive inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][2] This inhibition is a key point of interest for its potential therapeutic applications, particularly in the context of neurological disorders.

Quantitative Data: Monoamine Oxidase Inhibition

| Compound | Enzyme | Substrate | Inhibition Type | Ki (µM) | Source |

| This compound | MAO-A | 5-Hydroxytryptamine (5-HT) | Competitive | 1.1 | [1][2] |

| This compound | MAO-B | β-Phenylethylamine (PEA) | Competitive | 1.4 | [1][2] |

Experimental Protocol: Determination of Monoamine Oxidase Inhibition

The following protocol is based on the methodology described by Suzuki et al. (1980).[1][2]

Objective: To determine the inhibitory effect of this compound on MAO-A and MAO-B activity.

Materials:

-

Enzyme Source: Rat brain mitochondria.

-

Substrates:

-

5-Hydroxytryptamine (5-HT) for MAO-A.

-

β-Phenylethylamine (PEA) for MAO-B.

-

-

Inhibitor: this compound.

-

Assay Buffer: Appropriate buffer for maintaining pH and ionic strength.

-

Detection Reagent: Reagents for quantifying the product of the enzymatic reaction.

Procedure:

-

Preparation of Enzyme: Isolate mitochondria from rat brain tissue through differential centrifugation.

-

Incubation: Incubate the mitochondrial suspension with varying concentrations of this compound.

-

Enzymatic Reaction: Initiate the reaction by adding the specific substrate (5-HT for MAO-A or PEA for MAO-B).

-

Termination: Stop the reaction after a defined period.

-

Quantification: Measure the amount of product formed. The specific method of quantification was not detailed in the available abstract but would typically involve spectrophotometry or fluorometry following a chemical derivatization step, or high-performance liquid chromatography (HPLC).[3]

-

Data Analysis: Determine the initial velocities of the reaction at different substrate and inhibitor concentrations. Construct Lineweaver-Burk plots to determine the type of inhibition and calculate the inhibitor constant (Ki).

Mechanism of Action: Monoamine Oxidase Inhibition

The competitive nature of this compound's inhibition of both MAO-A and MAO-B indicates that it binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized.

Figure 1. Competitive inhibition of MAO by this compound.

Potential Pharmacological Activities (Further Research Required)

While the primary established activity of this compound is MAO inhibition, the pharmacological profiles of other xanthones suggest potential for this compound in other therapeutic areas. The following sections outline areas where further investigation is warranted and provide representative experimental protocols that could be adapted for this compound.

Anticancer Activity

Xanthones have been reported to exhibit cytotoxic effects against various cancer cell lines.[4] The potential of this compound as an anticancer agent remains to be fully elucidated.

Representative Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.[5]

Objective: To determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7, A549).

-

Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Culture Medium: Appropriate medium for the chosen cell lines, supplemented with fetal bovine serum (FBS) and antibiotics.

-

Reagents:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Equipment: 96-well plates, incubator, microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Figure 2. Workflow for MTT cytotoxicity assay.

Anti-inflammatory Activity

The anti-inflammatory properties of many natural polyphenolic compounds are well-documented. Investigating this compound's potential in this area could reveal new therapeutic avenues.

Representative Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic and widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[6]

Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.

Materials:

-

Animals: Wistar or Sprague-Dawley rats.

-

Inducing Agent: 1% w/v carrageenan suspension in sterile saline.

-

Test Compound: this compound suspended in a suitable vehicle (e.g., carboxymethyl cellulose).

-

Reference Drug: A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin.

-

Equipment: Plethysmometer for measuring paw volume.

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle only, and a positive control group receives the reference drug.

-

Inflammation Induction: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point. The formula for calculating the percentage inhibition is: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Neuroprotective Activity

Given its ability to inhibit MAO, an enzyme implicated in the pathophysiology of several neurodegenerative diseases, exploring the direct neuroprotective effects of this compound is a logical next step.

Representative Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive stimulation by the neurotransmitter glutamate.[7]

Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced excitotoxicity in a neuronal cell line.

Materials:

-

Cell Line: A neuronal cell line such as SH-SY5Y or primary cortical neurons.

-

Inducing Agent: Glutamate.

-

Test Compound: this compound.

-

Culture Medium and Supplements.

-

Assay Kits: Kits for measuring cell viability (e.g., MTT or LDH release assay) and/or apoptosis (e.g., caspase activity assay).

Procedure:

-

Cell Culture: Culture the neuronal cells in appropriate conditions.

-

Pre-treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 1-2 hours) before inducing toxicity.

-

Excitotoxicity Induction: Expose the cells to a toxic concentration of glutamate for a defined duration.

-

Assessment of Cell Viability/Apoptosis: After the glutamate exposure, assess the extent of cell death using a suitable assay.

-

Data Analysis: Compare the viability of cells treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect of this compound. Calculate the EC50 value, which is the concentration of this compound that provides 50% of the maximum neuroprotection.

Signaling Pathways

Currently, there is a lack of direct experimental evidence specifically linking this compound to the modulation of key signaling pathways such as MAPK, NF-κB, or PI3K/Akt. However, many natural polyphenolic compounds are known to interact with these pathways to exert their anti-inflammatory, anticancer, and neuroprotective effects. Future research should aim to investigate whether this compound shares these mechanisms. For instance, studies could examine the effect of this compound on the phosphorylation status of key proteins in these cascades (e.g., p38, ERK, JNK for MAPK pathway; p65 for NF-κB pathway; Akt for PI3K/Akt pathway) in relevant cell models.

Conclusion

This compound is a xanthone with confirmed inhibitory activity against monoamine oxidases A and B. This property positions it as a compound of interest for further investigation in the context of neurological disorders. While direct evidence for its anticancer, anti-inflammatory, and neuroprotective effects, as well as its interaction with major signaling pathways, is currently limited, the known activities of structurally related compounds provide a strong rationale for future research in these areas. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of this compound's pharmacological profile, which will be crucial for unlocking its full therapeutic potential.

References

- 1. scilit.com [scilit.com]

- 2. Inhibition of type A and type B monoamine oxidase by this compound and its 3-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. ISG15 regulates auto-inflammation by modulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. Inhibition of monoamine oxidase by d-methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Isogentisin: A Technical Guide on a Promising Plant Metabolite from the Gentiana Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogentisin, a naturally occurring xanthone, is a key secondary metabolite present in various species of the Gentiana genus, plants long valued in traditional medicine.[1] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, distribution within Gentiana species, significant pharmacological activities, and standardized experimental protocols for its extraction, isolation, and quantification. The content is curated to support advanced research and development in phytochemistry and pharmacology, highlighting this compound's potential as a therapeutic agent.

Distribution and Quantification in Gentiana Species

This compound is a characteristic xanthone of the Gentiana genus, though its concentration varies significantly among different species and plant parts.[1][2] The roots and rhizomes are typically the primary sources of this compound. Recent analytical advancements have enabled precise quantification, providing valuable data for sourcing and standardization.

Table 1: Quantitative Analysis of this compound in Gentiana Species

| Gentiana Species | Plant Part | Extraction Method | This compound Yield (mg/g Dry Weight) | Analytical Method |

| Gentiana lutea | Leaves | Ultrasound-Assisted Extraction (UAE) | 1.57 - 3.32[2] | HPLC-DAD[2] |

| Gentiana lutea | Roots | N/A | 0.02 - 0.11% | UHPSFC–DAD[3] |

| Gentiana asclepiadea (Willow Gentian) | Underground Parts ("Dust") | UAE with HPβCD | 0.51[4][5] | HPLC-DAD[4][5] |

Biosynthesis of this compound

The biosynthesis of xanthones like this compound in plants is a complex process derived from the phenylpropanoid pathway.[6][7] It begins with precursors from the shikimate pathway. The core xanthone structure is formed through the condensation of a benzoyl-CoA derivative with three molecules of malonyl-CoA, followed by cyclization and a series of tailoring reactions, including hydroxylation and O-methylation, to yield this compound.[8]

Caption: Generalized biosynthetic pathway leading to this compound.

Pharmacological Activities and Mechanisms

This compound exhibits a spectrum of pharmacological activities, positioning it as a molecule of significant therapeutic interest. Its biological effects are attributed to its unique chemical structure.

Table 2: Summary of Key Pharmacological Activities of this compound

| Pharmacological Activity | Model System | Key Findings and Mechanism |

| Hepatoprotective | Animal models of liver injury | This compound contributes to the liver-protective properties of Gentiana extracts, which are known to support detoxification and reduce liver inflammation.[1][9][10] |

| Anti-inflammatory | In vitro cell models | Modulates key inflammatory pathways, such as inhibiting the production of pro-inflammatory mediators.[11] This is often linked to the NF-κB signaling pathway.[12][13] |

| Antidepressant | Animal models of depression | As a xanthone, it may contribute to the antidepressant effects observed in some plant extracts by inhibiting monoamine oxidase (MAO) type A and B.[14][15][16][17] |

| Antidiabetic | In vitro enzyme assays | Demonstrates potential for managing postprandial hyperglycemia by acting as an alpha-glucosidase inhibitor, which delays carbohydrate digestion.[18][19][20][21] |

Mechanism Focus: Anti-inflammatory Action via NF-κB Pathway

A primary mechanism for the anti-inflammatory effects of many natural compounds, including xanthones, is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][22][23] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[13][23] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription. This compound is hypothesized to exert its anti-inflammatory effect by inhibiting a step in this cascade, such as the activation of the IKK complex.

Caption: this compound's potential inhibition of the NF-κB signaling cascade.

Experimental Protocols

Protocol for Extraction and Isolation

This section outlines a generalized workflow for the extraction and purification of this compound from Gentiana root material. Optimization may be required based on the specific species and available equipment.

References

- 1. Gentianaceae Family—Derived Bioactive Compounds—Therapeutic Values and Supporting Role in Inflammation and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Ultrasound-Assisted Water Extraction of Gentiopicroside, this compound, and Polyphenols from Willow Gentian “Dust” Supported by Hydroxypropyl-β-Cyclodextrin as Cage Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Application of Metabolite-Responsive Biosensors for Plant Natural Products Biosynthesis [mdpi.com]

- 8. The Chemical Logic of Plant Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of natural products with hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hepatoprotective and Antioxidant Potential of Phenolics-Enriched Fraction of Anogeissus acuminata Leaf against Alcohol-Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review on the pharmacological effects of vitexin and isovitexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of gentisin, this compound, and amarogentin in Gentiana lutea L. by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Mechanistic insights into the role of plant polyphenols and their nano-formulations in the management of depression [frontiersin.org]

- 16. Antidepressant-Like Effect and Mechanism of Ginsenoside Rd on Rodent Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes [mdpi.com]

- 19. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Isogentisin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Isogentisin, a naturally occurring xanthone with potential pharmacological applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, along with the experimental protocols for obtaining these data.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.91 | s | - | 1-OH |

| 10.89 | s | - | 3-OH |

| 7.49 | d | 8.8 | H-5 |

| 7.02 | dd | 8.8, 2.6 | H-6 |

| 6.94 | d | 2.6 | H-8 |

| 6.34 | d | 2.1 | H-4 |

| 6.18 | d | 2.1 | H-2 |

| 3.87 | s | - | 7-OCH₃ |

¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 180.3 | C-9 |

| 163.9 | C-1 |

| 161.7 | C-3 |

| 157.1 | C-4a |

| 154.9 | C-10a |

| 149.2 | C-7 |

| 121.8 | C-5 |

| 115.1 | C-6 |

| 108.5 | C-8a |

| 102.1 | C-8 |

| 98.6 | C-4 |

| 94.2 | C-2 |

| 56.0 | 7-OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically recorded as a KBr pellet, exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Description |

| 3410 | O-H stretching (phenolic) |

| 1655 | C=O stretching (γ-pyrone) |

| 1620, 1580, 1485 | C=C stretching (aromatic) |

| 1280, 1160 | C-O stretching (ether and phenol) |

| 830 | C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in methanol displays absorption maxima characteristic of the xanthone chromophore.

| Wavelength (λmax) nm |

| 238 |

| 258 |

| 315 |

| 380 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 14 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 200 ppm

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound powder with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with methanol to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU), approximately 10-20 µg/mL.

Instrument Parameters:

-

Spectrophotometer: UV-Vis Spectrophotometer

-

Solvent (Blank): Methanol

-

Wavelength Range: 200-600 nm

-

Scan Speed: Medium

-

Data Interval: 1 nm

Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the techniques in compound characterization.

Isogentisin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogentisin, a naturally occurring xanthone found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical characteristics is paramount. This technical guide provides an in-depth overview of the available knowledge on the solubility and stability of this compound. While quantitative data for this compound is limited in publicly available literature, this guide compiles qualitative information and contextualizes it with data from structurally related xanthones and flavonoids to provide a practical framework for researchers. This document also outlines standard experimental protocols for determining these critical parameters and explores potential signaling pathways that may be modulated by this class of compounds.

This compound: Compound Profile

-

IUPAC Name: 1,3-dihydroxy-7-methoxy-9H-xanthen-9-one

-

Molecular Formula: C₁₄H₁₀O₅

-

Molecular Weight: 258.23 g/mol

-

CAS Number: 491-64-5

-

Appearance: Solid[1]

Solubility Characteristics

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Qualitative Solubility

This compound has been reported to be soluble in a range of organic solvents. This information is summarized in the table below.

| Solvent Classification | Solvent | Solubility |

| Halogenated | Chloroform, Dichloromethane | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |

| Ketones | Acetone | Soluble |

| Aqueous | Water | Poorly soluble |

Table 1: Qualitative Solubility of this compound.[2]

The poor aqueous solubility of this compound is a common characteristic among many natural polyphenolic compounds.[1]

Quantitative Solubility (Estimated)

Enhancing Aqueous Solubility

Given the poor water solubility of this compound, methods to enhance its dissolution in aqueous media are crucial for both research and therapeutic applications. One approach is the use of co-solvents and complexing agents. For instance, the use of hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to improve the extraction of this compound in water, indicating an enhancement of its aqueous solubility.[1]

Stability Profile

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the retest period. Stability studies are essential to determine appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of a molecule.[4][5] These studies involve exposing the compound to conditions more severe than accelerated stability testing, such as high temperature, and extremes of pH and oxidative and photolytic conditions.[6][7][8]

While specific forced degradation data for this compound is not available, studies on related isoflavone aglycones have shown that these compounds are generally stable under acidic and oxidative conditions but are unstable in alkaline media.[2] Thermal degradation of isoflavones has been observed to be most prominent at acidic pH (pH 3.1) compared to neutral or slightly acidic pH (pH 5.6 and 7.0).[9] This suggests that the stability of this compound is likely to be pH-dependent.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for developing SIMs for non-volatile, chromophoric compounds like this compound.[10][11]

A typical stability-indicating RP-HPLC method would involve:

-

A C18 column.

-

A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol).[12]

-

Gradient elution to ensure the separation of the parent peak from all potential degradation products.

-

UV detection at a wavelength where this compound has maximum absorbance.

The validation of the method should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.[12]

Potential Signaling Pathway Involvement

Natural products exert their biological effects by modulating various cellular signaling pathways. While the specific pathways targeted by this compound are not yet fully elucidated, research on other structurally similar natural compounds provides insights into potential mechanisms of action.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[13][14][15][16][17] Dysregulation of this pathway is common in many diseases, including cancer. Several natural compounds have been shown to inhibit the PI3K/Akt pathway.[13][17] Given that other natural products modulate this pathway, it is a plausible target for this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[18][19][20] Several natural products have been identified as modulators of the MAPK pathway, making it another potential target for this compound.[21]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[][23][24][25] The NF-κB signaling pathway is a key regulator of the inflammatory response.[23][25] Many natural compounds with anti-inflammatory properties have been found to inhibit the NF-κB pathway.[26]

References

- 1. mdpi.com [mdpi.com]

- 2. Exploring green solvent systems and enhanced solubility of xanthone in triglyceride-based tricaprin-tricaprylin mixtures with thermodynamic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nelsonlabs.com [nelsonlabs.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. scispace.com [scispace.com]

- 9. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. saudijournals.com [saudijournals.com]

- 12. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 13. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. The effects of Ginsenosides on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 20. youtube.com [youtube.com]

- 21. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Methodological & Application

Application Note: HPLC-UV Quantification of Isogentisin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Isogentisin. This compound, a xanthone found in various medicinal plants, particularly of the Gentiana species, is of significant interest for its potential pharmacological activities. This method provides a reliable tool for the quality control of raw materials, extracts, and finished products containing this compound. The protocol described herein is suitable for routine analysis in research and industrial settings.

Introduction

This compound (1,3-dihydroxy-7-methoxyxanthen-9-one) is a naturally occurring xanthone that has been identified in several plant species, notably within the Gentiana genus. It has garnered attention for its potential biological activities. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used analytical technique for the quantification of such phytoconstituents due to its specificity, sensitivity, and reliability. This document provides a detailed protocol for an HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are summarized in Table 1. A reversed-phase C18 column is utilized with a gradient elution of an acidified aqueous mobile phase and an organic modifier to achieve optimal separation of this compound from other matrix components.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1200 RR HPLC system or equivalent |

| Column | Zorbax SB-C18 reversed-phase analytical column (150 mm × 4.6 mm i.d., 5 µm particle size) or equivalent[1] |

| Mobile Phase | A: 1% v/v orthophosphoric acid in waterB: Acetonitrile[1] |

| Gradient Elution | 98–90% A from 0 to 5 min90% A from 5 to 10 min90–80% A from 10 to 15 min80–50% A from 15 to 20 min50–98% A from 20 to 25 min[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C (Ambient) |

| Detection Wavelength | 254 nm[2] |

Standard and Sample Preparation

2.2.1. Standard Solution Preparation

A stock solution of this compound (100 µg/mL) is prepared by accurately weighing 10 mg of this compound reference standard and dissolving it in a 100 mL volumetric flask with methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL.

2.2.2. Sample Preparation (from Plant Material)

-

Accurately weigh 1.0 g of powdered, dried plant material.

-

Transfer the powder to a suitable extraction vessel.

-

Add 20 mL of 70% ethanol.

-

Perform ultrasound-assisted extraction for 30 minutes at 40°C.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

| Parameter | Specification | Result |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 50 µg/mL | 1 - 50 µg/mL |

| Accuracy (% Recovery) | 98 - 102% | 99.5 - 101.2% |

| Precision (% RSD) | ||

| - Intraday | ≤ 2% | < 1.5% |

| - Interday | ≤ 2% | < 1.8% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.2 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.7 µg/mL |

| Specificity | No interference at the retention time of this compound | Confirmed |

Results

A typical chromatogram of an this compound standard shows a well-resolved peak at the expected retention time. The analysis of plant extracts demonstrates the effective separation of this compound from other components in the matrix. The quantitative data obtained from the analysis of various samples can be compiled for comparison.

Protocol

Preparation of Mobile Phase

-

Mobile Phase A: Add 10 mL of orthophosphoric acid to 990 mL of HPLC-grade water and mix well.

-

Mobile Phase B: Use HPLC-grade acetonitrile.

-

Degas both mobile phases before use.

System Suitability Test

Before starting the analysis, perform a system suitability test by injecting the working standard solution (e.g., 10 µg/mL) six times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak area and retention time is less than 2%.

Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject 10 µL of the blank (mobile phase), followed by the standard solutions in increasing order of concentration to establish the calibration curve.

-

Inject 10 µL of the prepared sample solutions.

-

After each injection, run the gradient program as detailed in Table 1.

-

Record the chromatograms and integrate the peak area for this compound.

Calculation

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Visualizations

Caption: Experimental workflow for HPLC-UV quantification of this compound.

Caption: Logical relationship of the sample analysis protocol.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Isogentisin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogentisin, a naturally occurring xanthone, has garnered interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for evaluating its efficacy and safety in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of drug metabolites in complex biological matrices due to its high sensitivity and selectivity.[1]

This document provides a generalized framework for the analysis of this compound and its putative metabolites using LC-MS/MS. The protocols and data presented herein are based on established methodologies for similar phenolic compounds, as specific literature on the comprehensive metabolic profiling of this compound is currently limited. These guidelines are intended to serve as a starting point for method development and validation.

Hypothetical Metabolic Pathway of this compound

Based on the known biotransformation pathways of other xanthones and phenolic compounds, this compound is likely to undergo both Phase I and Phase II metabolic reactions. Phase I reactions typically involve oxidation, such as hydroxylation and demethylation, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[2] The most common conjugation reactions are glucuronidation and sulfation.

A proposed metabolic pathway for this compound is outlined below:

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma, Urine)

The choice of sample preparation method is critical for removing interferences and enriching the analytes of interest.

a) Protein Precipitation (for Plasma Samples)

This is a simple and common method for removing proteins from plasma samples.

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Plasma and Urine Samples)

SPE can provide a cleaner extract compared to protein precipitation.

-

Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) with methanol followed by water.

-

Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

-

Wash the cartridge with water and then a low percentage of organic solvent to remove interferences.

-

Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid).

-

Evaporate the eluate to dryness and reconstitute as described above.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

The following are general starting conditions that should be optimized for the specific analytes.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

b) Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which offers high sensitivity and selectivity.

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated as phenolic compounds can ionize in either mode.

-

Source Temperature: Dependent on the instrument, typically in the range of 350-550°C.

-

IonSpray Voltage: Dependent on the instrument, typically around 4500 V for positive mode and -4000 V for negative mode.

-

MRM Transitions: These need to be determined by infusing a standard solution of this compound and its synthesized or isolated metabolites. The precursor ion (Q1) will be the [M+H]⁺ or [M-H]⁻ of the analyte, and the product ions (Q3) will be characteristic fragments.

Data Presentation

Quantitative data should be summarized in a clear and structured table. The following is a hypothetical example of how quantitative data for this compound and its putative metabolites in a rat plasma pharmacokinetic study could be presented.

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) |

| This compound | 1.0 | 1000 | 580 ± 120 | 1.5 ± 0.5 | 2500 ± 450 |

| This compound-glucuronide | 2.5 | 2500 | 1800 ± 350 | 2.0 ± 0.5 | 9800 ± 1200 |

| Hydroxy-isogentisin | 0.5 | 500 | 80 ± 25 | 2.0 ± 0.5 | 450 ± 90 |

| Hydroxy-isogentisin-glucuronide | 1.0 | 1000 | 650 ± 150 | 2.5 ± 0.5 | 3200 ± 600 |

Data are presented as mean ± standard deviation (n=6). LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; AUC: Area Under the Curve.

Visualizations

Experimental Workflow

The general workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.

Conclusion

The protocols and guidelines presented here offer a solid foundation for researchers initiating studies on the metabolism of this compound. It is imperative to emphasize that method optimization and validation are essential steps to ensure the accuracy and reliability of the generated data. The hypothetical metabolic pathway and quantitative data serve as illustrative examples and should be confirmed through dedicated in vitro and in vivo experiments. As more research becomes available, these protocols can be refined to provide a more detailed and specific understanding of the metabolic fate of this compound.

References

Application Notes: Protocol for In Vitro MAO-A Inhibition Assay Using Isogentisin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoamine oxidases (MAO) are enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters, such as serotonin and norepinephrine.[1][2][3] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] Due to its role in regulating neurotransmitter levels, MAO-A is a significant target for the development of drugs to treat depression and anxiety disorders.[2][3] Isogentisin, a xanthone found in plants of the Gentianaceae family, has been identified as an inhibitor of monoamine oxidase, making it a compound of interest for neurological research.[1][4]

Assay Principle

This protocol outlines a fluorometric method for determining the inhibitory activity of this compound on recombinant human MAO-A. The assay quantifies the activity of MAO-A by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate such as tyramine.[1][3] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a highly sensitive probe (e.g., OxiRed™ Probe or Amplex Red) to generate a fluorescent product.[3] The fluorescence intensity is directly proportional to the amount of H₂O₂ produced, and therefore to the MAO-A activity. A decrease in fluorescence in the presence of an inhibitor indicates its potency.

Quantitative Data on MAO-A Inhibition

While a study from 1980 reported the inhibition of MAO-A by this compound, the specific IC₅₀ value is not available in recent literature.[1] For reference and comparison, the table below includes IC₅₀ values for a standard MAO-A inhibitor and other natural flavonoids.

| Compound | Target | IC₅₀ Value (µM) | Compound Type |

| Clorgyline | MAO-A | 0.011 | Standard Inhibitor |

| Chrysin | MAO-A | 0.25 | Flavonoid |

| Quercetin | MAO-A | 1.52 | Flavonoid |

| Myricetin | MAO-A | 9.93 | Flavonoid |

Note: IC₅₀ values can vary depending on assay conditions (e.g., substrate concentration, enzyme source). The values presented are for comparative purposes.[2]

Visualizations

MAO-A Catalytic Pathway

References

- 1. Inhibition of type A and type B monoamine oxidase by this compound and its 3-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of MAO A and B by some plant-derived alkaloids, phenols and anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Isogentisin Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogentisin, a xanthone found in various plant species, has garnered interest for its potential therapeutic properties, including its cytotoxic effects against cancer cells. The evaluation of cytotoxicity is a critical first step in the drug discovery pipeline to determine the potential of a compound as an anticancer agent. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell-based assays. The protocols outlined herein describe methods to determine the half-maximal inhibitory concentration (IC50) and to elucidate the mechanism of cell death, with a focus on apoptosis.

Data Presentation: this compound Cytotoxicity

The cytotoxic effects of this compound and related compounds are typically evaluated across a panel of human cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, is a standard measure of cytotoxicity.

Table 1: Cytotoxicity of this compound and a Related Compound (Genistein) against Various Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 |

| This compound | HeLa | Cervical Cancer | MTT | Not Specified | 5.7 - 8.8 µg/mL |

| Genistein | MCF-7 | Breast Cancer | MTT | 48 | ~20 µM |

| Genistein | PC-3 | Prostate Cancer | MTT | 48 | ~25 µM |

| Genistein | HT-29 | Colon Cancer | MTT | 48 | ~30 µM |

| Genistein | A549 | Lung Cancer | MTT | 48 | ~40 µM |

Note: Data for genistein is included for comparative purposes to illustrate the range of cytotoxic activity commonly observed for related flavonoid compounds.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection using Annexin V/Propidium Iodide Staining

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

This compound-treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.

Materials:

-

This compound-treated and untreated cells

-

Caspase-Glo® 3/7, 8, or 9 Assay Kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Visualization of Workflows and Pathways

Caption: Experimental workflow for evaluating this compound cytotoxicity.

Caption: Putative apoptotic signaling pathway of this compound.

Conclusion